molecular formula C16H18ClN3O3 B2855288 2-(4-chlorophenyl)-N-(2,4-diethoxypyrimidin-5-yl)acetamide CAS No. 1448056-29-8

2-(4-chlorophenyl)-N-(2,4-diethoxypyrimidin-5-yl)acetamide

Cat. No. B2855288
CAS RN: 1448056-29-8
M. Wt: 335.79
InChI Key: HJDXGSSCHGATSN-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-N-(2,4-diethoxypyrimidin-5-yl)acetamide, also known as CPDA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. CPDA is a synthetic small molecule that belongs to the class of acetamides. It has been studied for its potential therapeutic effects in various diseases.

Scientific Research Applications

Vibrational Spectroscopic Analysis and Quantum Computational Approach

A study characterized the antiviral molecule N–(4–chlorophenyl)–2–[(4,6–di–aminopyrimidin–2–yl)sulfanyl] acetamide to obtain its vibrational signatures through Raman and Fourier transform infrared spectroscopy. The research utilized density functional theory for analyzing geometric equilibrium, hydrogen bond interactions, and harmonic vibrational wavenumbers, providing insights into the molecule's stability and intermolecular interactions. This study's findings contribute to understanding the compound's structural and electronic properties, which are essential for its application in antiviral therapies (Jenepha Mary et al., 2022).

Synthesis and Process Research for Anticancer Applications

Research on the synthesis of 4,6-Dichloro-2-methylpyrimidine, an intermediate of the synthetic anticancer drug dasatinib, highlights its potential in drug development. This study provides optimal conditions for synthesizing key intermediates, contributing to the efficient production of dasatinib and possibly other related anticancer drugs, emphasizing the compound's importance in medicinal chemistry (Guo Lei-ming, 2012).

Inhibition of Fatty Acid Synthesis in Algae and Herbicidal Activity

Chloroacetamide derivatives, including 2-chloro-N-(2, 6-diethylphenyl)-N-(methoxymethyl) acetamide, have been studied for their selective herbicidal activity. These compounds control annual grasses and broad-leaved weeds in various crops, demonstrating the compound's application in agricultural science and its potential for developing new herbicides (Weisshaar & Böger, 1989).

Antioxidant and Antitumor Activities

A study on the synthesis and evaluation of new nitrogen heterocycles, including derivatives of 2-(4-chlorophenyl)-N-(2,4-diethoxypyrimidin-5-yl)acetamide, investigated their antioxidant and antitumor activities. This research contributes to the understanding of the compound's potential in cancer treatment and its role in designing molecules with significant biological activities (El-Moneim et al., 2011).

properties

IUPAC Name

2-(4-chlorophenyl)-N-(2,4-diethoxypyrimidin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN3O3/c1-3-22-15-13(10-18-16(20-15)23-4-2)19-14(21)9-11-5-7-12(17)8-6-11/h5-8,10H,3-4,9H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJDXGSSCHGATSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=NC=C1NC(=O)CC2=CC=C(C=C2)Cl)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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